molecular formula C64H91N19O22 B7886970 H-Val-D-Ser-D-Asn-D-Ser-D-Asn-Trp-Pro-D-Ser-D-Phe-Pro-D-Ser-D-Ser-Gly-Gly-Gly-NH2

H-Val-D-Ser-D-Asn-D-Ser-D-Asn-Trp-Pro-D-Ser-D-Phe-Pro-D-Ser-D-Ser-Gly-Gly-Gly-NH2

Cat. No.: B7886970
M. Wt: 1478.5 g/mol
InChI Key: NSWNAJQPRVUESD-JVTQLESWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-D-Ser-D-Asn-D-Ser-D-Asn-Trp-Pro-D-Ser-D-Phe-Pro-D-Ser-D-Ser-Gly-Gly-Gly-NH2 is a useful research compound. Its molecular formula is C64H91N19O22 and its molecular weight is 1478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2R)-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[[(2R)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H91N19O22/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103)/t36-,37-,38-,39+,40-,41-,42-,43-,44-,45+,46+,52+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNAJQPRVUESD-JVTQLESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@H](CO)C(=O)N[C@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H91N19O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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